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Introduction
Mesembrenone is a prominent alkaloid found in the plant species Sceletium tortuosum,

commonly known as Kanna.[1] It belongs to the mesembrine class of alkaloids, which are

characterized by a cis-3a-aryloctahydroindole nucleus.[2] This compound, along with its

structural relatives like mesembrine, is a subject of significant research interest due to its

psychoactive properties and potential therapeutic applications.[3][4] Mesembrenone is

recognized primarily as a potent selective inhibitor of the serotonin transporter (SERT) and an

inhibitor of phosphodiesterase 4 (PDE4), which underpins its antidepressant and anxiolytic

effects.[1][4][5] This guide provides a detailed examination of the chemical structure and

stereochemistry of Mesembrenone, supported by experimental data and methodologies.

Chemical Structure
Mesembrenone possesses a unique tricyclic skeleton that forms the foundation of its chemical

identity and biological activity.[3]

1.1. Core Scaffold and IUPAC Nomenclature

The core structure of Mesembrenone is a 3a-aryl-cis-octahydroindole. Its formal chemical

name, according to IUPAC nomenclature, is (3aR,7aS)-3a-(3,4-dimethoxyphenyl)-1-methyl-
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2,3,7,7a-tetrahydroindol-6-one.[5][6] This name precisely defines the connectivity of the atoms

and the spatial arrangement of its stereocenters.

1.2. Functional Groups and Molecular Formula

The molecule's chemical formula is C₁₇H₂₁NO₃.[1][5] Key functional groups present in the

Mesembrenone structure include:

A tertiary amine (N-methyl group).

An α,β-unsaturated ketone within the six-membered ring.

A dimethoxy-substituted phenyl group attached to a quaternary carbon.

The presence of these functional groups, particularly the ketone and the aromatic ring, are

crucial for its interaction with biological targets.

Stereochemistry
The stereochemistry of Mesembrenone is a critical aspect of its structure, as different

stereoisomers can exhibit varied pharmacological activities.

2.1. Stereocenters and Absolute Configuration

Mesembrenone has two stereocenters, located at the C3a and C7a positions, which are the

bridgehead carbons of the fused ring system. The naturally occurring and biologically active

form is (+)-Mesembrenone.[5][6] The absolute configuration of these chiral centers is defined

by the IUPAC name as 3aR and 7aS.[5][6] This specific cis-fusion of the rings is a

characteristic feature of the mesembrine alkaloid family.[2]

2.2. Enantioselectivity and Biological Importance

The specific three-dimensional arrangement is vital for its biological function. Enantioselective

synthesis is a key focus in the chemical study of mesembrine alkaloids to ensure the

production of the desired enantiomer, as the other may be less active or contribute to side

effects.[3] The defined stereochemistry governs the molecule's ability to bind with high affinity

to the serotonin transporter (SERT) and phosphodiesterase 4 (PDE4).[1][4]
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Physicochemical and Spectroscopic Data
The structural elucidation of Mesembrenone has been accomplished through a combination of

spectroscopic and analytical techniques.

Table 1: General Chemical Properties of Mesembrenone

Property Value Source

CAS Number 468-54-2 [1][3][5]

Molecular Formula C₁₇H₂₁NO₃ [1][5]

Molecular Weight 287.36 g/mol [5][6]

IUPAC Name

(3aR,7aS)-3a-(3,4-

dimethoxyphenyl)-1-methyl-

2,3,7,7a-tetrahydroindol-6-one

[5][6]

InChI Key
HDNHBCSWFYFPAN-

IRXDYDNUSA-N
[3][5]

Table 2: Computed Chemical Descriptors for Mesembrenone

Descriptor Value Source

XLogP3 2.2 [6]

Hydrogen Bond Donor Count 0 [6]

Hydrogen Bond Acceptor

Count
4 [6]

Rotatable Bond Count 3 [6]

Exact Mass 287.15214353 Da [6]

Topological Polar Surface Area 38.8 Å² [6]

Experimental Protocols for Structural Elucidation
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The determination of Mesembrenone's complex structure relies on several key experimental

techniques.

4.1. Isolation from Natural Sources

The primary source of Mesembrenone is the plant Sceletium tortuosum.[1]

Protocol: The dried and powdered plant material is typically subjected to an exhaustive

extraction process.

Extraction: Soxhlet extraction or maceration with a solvent like ethanol is performed.[7][8]

Acid-Base Partitioning: The crude extract is acidified to protonate the alkaloids, making

them water-soluble. The aqueous phase is then washed with a non-polar solvent to

remove neutral impurities. The solution is subsequently basified (e.g., with Na₂CO₃) to

deprotonate the alkaloids, which are then extracted into an organic solvent like chloroform.

[7]

Chromatography: The resulting alkaloid mixture is separated into individual components

using column chromatography on silica gel, followed by preparative thin-layer

chromatography (TLC) for final purification.[7]

4.2. Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for

determining the detailed molecular structure of organic compounds. Both 1D (¹H and ¹³C)

and 2D NMR (e.g., COSY, HSQC, HMBC) experiments are essential to assign all proton and

carbon signals and to establish the connectivity of the atoms within the Mesembrenone
molecule.[3][8] The identity of isolated Mesembrenone is routinely confirmed by NMR.[8]

Mass Spectrometry (MS): MS is used to determine the molecular weight and elemental

composition of Mesembrenone.[3] Techniques like Gas Chromatography-Mass

Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are widely

used for both the identification and quantification of Mesembrenone in plant extracts and

biological samples.[3][8] High-resolution mass spectrometry (HR-MS) provides the precise

mass needed to confirm the molecular formula.[8]
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X-ray Crystallography: This technique provides unambiguous proof of a molecule's three-

dimensional structure and absolute stereochemistry by analyzing the diffraction pattern of X-

rays passing through a single crystal.[9][10] While specific crystallographic data for

Mesembrenone itself is not detailed in the provided results, the structure of related

mesembrine alkaloids has been confirmed using this method, establishing the conformation

and absolute configuration of the core scaffold.[11] It remains the definitive method for

confirming stereochemical assignments.[12]

Visualizations
5.1. Logical Relationships

Fig. 1: Chemical relationship between major mesembrine alkaloids.

Mesembrine

Mesembrenone
(α,β-unsaturated ketone)

Oxidation

Mesembranol
(Alcohol)

Reduction

Mesembrenol
(Allylic Alcohol)

Dehydration

Click to download full resolution via product page

Fig. 1: Chemical relationship between major mesembrine alkaloids.
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Fig. 2: Workflow for the isolation and structural elucidation of Mesembrenone.
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Fig. 2: Workflow for the isolation and structural elucidation of Mesembrenone.
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Fig. 3: Dual-inhibition signaling pathway of Mesembrenone.
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Fig. 3: Dual-inhibition signaling pathway of Mesembrenone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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